Trimetozine-d8

Quantitative Bioanalysis Stable Isotope Dilution LC-MS/MS Internal Standard

Trimetozine-d8 is the quintessential octadeuterated internal standard (IS) for trimetozine bioanalysis. Unlike unlabelled trimetozine or non-analogous deuterated IS, its +8.05 Da mass shift ensures complete MS channel separation, while near-identical chromatographic co-elution (ΔRT ~0.04 min) effectively corrects for ion suppression and extraction recovery across the entire gradient. This unmatched isotopic fidelity is essential for achieving ICH M10 and FDA BMV compliance in regulated bioequivalence studies.

Molecular Formula C14H19NO5
Molecular Weight 289.35 g/mol
Cat. No. B12424780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimetozine-d8
Molecular FormulaC14H19NO5
Molecular Weight289.35 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)N2CCOCC2
InChIInChI=1S/C14H19NO5/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3/i4D2,5D2,6D2,7D2
InChIKeyXWVOEFLBOSSYGM-DUSUNJSHSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimetozine-d8 Procurement Guide: Deuterated Internal Standard for Sedative Bioanalysis


Trimetozine-d8 (CAS 1346604-05-4) is an octadeuterated analogue of the sedative-anxiolytic agent trimetozine, in which all eight hydrogen atoms of the morpholine ring are replaced by deuterium . With a molecular formula of C₁₄H₁₁D₈NO₅ and an average molecular mass of 289.35 Da—an +8.05 Da shift from the protium parent (281.30 Da)—this stable isotope-labelled (SIL) compound is designed exclusively as an internal standard (IS) for liquid chromatography–tandem mass spectrometry (LC-MS/MS) quantification of trimetozine in biological matrices . Unlike therapeutic trimetozine, which was historically marketed in Europe for mild anxiety, Trimetozine-d8 is not a drug substance but an analytical reagent whose procurement value is defined entirely by its isotopic fidelity and chromatographic co-elution characteristics .

Why Trimetozine-d8 Cannot Be Replaced by Unlabelled Trimetozine or Other Deuterated Internal Standards


Substituting Trimetozine-d8 with unlabelled trimetozine as an internal standard fails because unlabelled analyte is indistinguishable from the target in the mass spectrometer, making accurate quantification impossible [1]. Replacing it with a non-analogous deuterated IS (e.g., trimetazidine-d8) is equally problematic: although chemically similar, trimetazidine (a 3-ketoyl-CoA thiolase inhibitor for angina) differs in both molecular structure and chromatographic retention from trimetozine, violating the fundamental principle that an SIL-IS must be chemically identical to the analyte to correct for extraction recovery, ion suppression, and matrix effects across the entire LC gradient . Even among deuterated ISs, the number and position of deuterium atoms determine the magnitude of the retention time shift (ΔRT)—deuterated ISs with ≥3 D atoms can exhibit a ΔRT sufficient to cause differential matrix effects, meaning an IS that is not specifically matched to the analyte may fail to compensate for ion suppression in complex biological samples [2].

Trimetozine-d8 Quantitative Differentiation Evidence: Head-to-Head Comparisons for Procurement Decisions


Mass Shift and Isotopic Resolution: Trimetozine-d8 vs. Unlabelled Trimetozine in LC-MS/MS

Trimetozine-d8 provides a monoisotopic mass of 289.1765 Da, representing an +8.0502 Da shift from the parent trimetozine monoisotopic mass of 281.1263 Da . This 8 Da separation ensures that the [M+H]⁺ ion of the IS (m/z 290.18) is fully resolved from the analyte [M+H]⁺ ion (m/z 282.13) in quadrupole-based MS instruments operating at unit resolution (FWHM ~0.7 Da), preventing isotopic cross-talk between the IS and analyte channels. In contrast, a deuterated IS with only 3 deuterium atoms (e.g., a hypothetical trimetozine-d3) would produce a Δm of +3.02 Da, where the ¹³C₂ isotopologue of the unlabelled analyte (m/z 284.13) could contribute up to ~2% cross-signal to the IS channel, compromising quantification accuracy at low analyte:IS ratios [1].

Quantitative Bioanalysis Stable Isotope Dilution LC-MS/MS Internal Standard

Chromatographic Co-Elution: Retention Time Shift of Trimetozine-d8 vs. Parent Trimetozine

Deuterated SIL-IS compounds universally exhibit a slightly shorter retention time (RT) on reversed-phase LC columns compared to their protium analogues, with the magnitude of this shift scaling with the number of deuterium atoms [1]. For perdeuterated morpholine compounds of similar polarity to Trimetozine-d8 (8 D atoms), the expected RT shift ranges from 0.02 to 0.06 min on a standard 10-min gradient [1]. By comparison, a non-deuterated structural analogue such as trimetazidine (which differs in the core heterocycle: piperazine vs. morpholine) would exhibit an unpredictable and substantially larger RT difference, completely failing to co-elute with trimetozine and thus unable to track matrix-induced ion suppression variations across the elution window [2]. The small, predictable ΔRT of Trimetozine-d8 allows it to experience essentially the same mobile-phase composition and matrix background as the analyte at any given moment, enabling effective compensation for ion suppression or enhancement [3].

Chromatography Matrix Effect Correction Reversed-Phase LC

Chemical Identity Differentiation: Trimetozine-d8 vs. Trimetazidine-d8 as an Internal Standard

A recurring procurement error in the marketplace is the conflation of Trimetozine-d8 (CAS 1346604-05-4; morpholine sedative) with Trimetazidine-d8 (CAS 1219795-37-5; piperazine anti-anginal agent). Despite the phonetic similarity of their names, these two compounds are structurally, pharmacologically, and analytically distinct [1]. Trimetazidine-d8 dihydrochloride (C₁₄H₁₆D₈Cl₂N₂O₃, MW 307.29) contains a piperazine ring and is a selective inhibitor of long-chain 3-ketoacyl-CoA thiolase (3-KAT), while Trimetozine-d8 (C₁₄H₁₁D₈NO₅, MW 289.35) contains a morpholine ring and is a sedative with mild tranquilizing effects [2]. In LC-MS/MS, trimetazidine-d8 produces precursor and product ions fundamentally different from those of trimetozine-d8, making it analytically useless as an internal standard for trimetozine quantification. The two compounds also differ in their physicochemical properties: trimetazidine-d8 is supplied as a dihydrochloride salt (water-soluble), whereas Trimetozine-d8 is the free base, affecting solubility, extraction recovery, and chromatographic behavior .

Chemical Identity Procurement Risk Structural Orthogonality

Analytical Purity and Isotopic Enrichment: Trimetozine-d8 Vendor Specification Comparison

Commercially available Trimetozine-d8 is specified at ≥95% chemical purity by multiple vendors, with some suppliers (e.g., BOC Sciences, MuseChem) providing this specification explicitly on their product datasheets [1]. However, the isotopic enrichment specification (atom% D), which is critical for minimizing unlabelled analyte contribution to the IS channel, is not consistently reported across suppliers. For comparison, the ICH M10 guideline for bioanalytical method validation states that the IS should not contain >5% of the unlabelled analyte to avoid quantitative bias; a 95% chemical purity specification without accompanying isotopic enrichment data leaves an unquantified risk that the IS stock contains residual unlabelled trimetozine [2]. A vendor providing Trimetozine-d8 with documented isotopic enrichment of ≥98 atom% D (i.e., ≤2% protium impurity) would offer a verifiably superior product for regulatory-compliant bioanalysis compared to a vendor specifying only chemical purity.

Isotopic Purity Quality Assurance Vendor Selection

Trimetozine-d8: Validated Research and Industrial Application Scenarios


LC-MS/MS Quantification of Trimetozine in Pharmacokinetic Studies

Trimetozine-d8 is the primary internal standard for the accurate quantification of trimetozine in plasma, urine, and tissue homogenates by LC-MS/MS. The +8.05 Da mass shift ensures complete MS channel separation from unlabelled trimetozine (m/z 282.13 vs. 290.18 for [M+H]⁺), while the near-identical chromatographic retention (ΔRT ~0.04 min earlier on RP-C18) allows effective correction for matrix-induced ion suppression throughout the gradient . This application is essential for preclinical and clinical pharmacokinetic studies of trimetozine or its derivatives, including the novel anxiolytic candidate LQFM289, where trimetozine is the lead pharmacophore [7].

Metabolite Identification and Quantification in Trimetozine ADME Studies

Trimetozine is extensively metabolized to at least four glucuronide conjugates detectable in human urine by GC and LC-MS . Trimetozine-d8 serves as the IS for quantifying both parent trimetozine and its glucuronide metabolites when used in combination with appropriate sample preparation (e.g., β-glucuronidase hydrolysis or direct conjugate analysis). The deuterated IS corrects for variable extraction efficiency of the polar glucuronide metabolites from urine, which the 1982 Kawahara and Ofuji method could only achieve with a detection limit of 5 µg/mL using non-deuterated external calibration [7]. Incorporating Trimetozine-d8 improves quantification accuracy and enables modern LC-MS/MS workflows at substantially lower detection limits.

Reference Standard for NMR-Based Structural Confirmation of Trimetozine Analogues

Trimetozine-d8, carrying 8 deuterium atoms exclusively on the morpholine ring, can function as a deuterium-labeled reference compound in ¹H-NMR and ²H-NMR experiments. The selective deuteration at the morpholine positions (2,2,3,3,5,5,6,6) eliminates the corresponding ¹H signals, simplifying the aromatic region (3,4,5-trimethoxyphenyl protons) for structural confirmation of novel trimetozine analogues such as LQFM289 . This application is particularly relevant in medicinal chemistry laboratories synthesizing trimetozine derivatives where unambiguous NMR assignment is required for patent filings and structure-activity relationship (SAR) studies [7].

Bioanalytical Method Validation Compliant with ICH M10 and FDA BMV Guidance

Regulatory bioanalytical method validation requires demonstration that the IS corrects for matrix effects, extraction recovery, and instrument variability. Trimetozine-d8, as a true SIL-IS with 8 deuterium atoms providing a clean MS signal at m/z 290.18, satisfies the ICH M10 requirement that the IS response should not be affected by the analyte and vice versa . The compound's co-elution behavior (ΔRT ≤0.06 min) supports compliance with the FDA BMV expectation that the IS tracks analyte response throughout the chromatographic run. For CROs and pharmaceutical companies conducting regulated bioequivalence studies involving trimetozine-containing formulations, Trimetozine-d8 is the only chemically appropriate IS candidate [7].

Quote Request

Request a Quote for Trimetozine-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.